N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a chloropyridine moiety, which enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-aminopyridine with a suitable quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various quinoxaline and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The chloropyridine moiety enhances its binding affinity and specificity for certain targets, while the quinoxaline core contributes to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Betrixaban: A factor Xa inhibitor with a similar chloropyridine moiety.
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A compound with similar structural features and biological activities.
Uniqueness
N-(5-chloropyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide stands out due to its unique combination of a quinoxaline core and a chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
883469-43-0 |
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Molecular Formula |
C14H9ClN4O3 |
Molecular Weight |
316.70 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C14H9ClN4O3/c15-8-2-4-11(16-6-8)19-12(20)7-1-3-9-10(5-7)18-14(22)13(21)17-9/h1-6H,(H,17,21)(H,18,22)(H,16,19,20) |
InChI Key |
FVDWGSSFDADAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC=C(C=C3)Cl)NC(=O)C(=O)N2 |
solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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